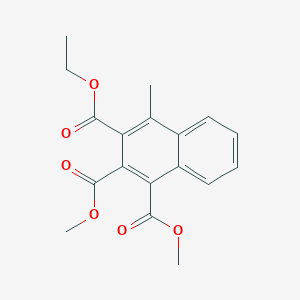
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate, also known as ETMTN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ETMTN is a complex molecule that is challenging to synthesize, but its unique structure makes it an attractive target for researchers looking to develop new compounds with novel properties.
Mécanisme D'action
The mechanism of action of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is not well understood, but recent studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines. 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has also been shown to inhibit the activity of several enzymes that are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate can inhibit the production of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. In addition, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to inhibit the activity of several enzymes that are involved in the inflammatory response, including cyclooxygenase-2 and phosphodiesterase-4.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is its unique fluorescence spectrum, which makes it an attractive candidate for use in imaging applications. In addition, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to have anti-inflammatory properties, which could make it useful for the development of new therapeutics. However, the synthesis of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is challenging, and the compound is relatively expensive, which could limit its use in some research applications.
Orientations Futures
There are several potential future directions for research involving 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate. One area of research could involve the development of new imaging techniques that utilize 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate as a fluorescent probe. In addition, further studies could be conducted to elucidate the mechanism of action of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate and to identify additional targets for the compound. Finally, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate could be used as a starting point for the development of new compounds with improved properties for use in scientific research.
Méthodes De Synthèse
The synthesis of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is a complex process that requires several steps. The first step involves the reaction of 4-methylnaphthalene with ethyl oxalyl chloride to form 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2-dicarboxylate. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form the final product, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate. The synthesis of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is challenging due to the presence of multiple functional groups, but recent advancements in synthetic chemistry have made it possible to produce the compound in reasonable yields.
Applications De Recherche Scientifique
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has several potential applications in scientific research. One of the most promising areas of research involves the use of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate as a fluorescent probe for imaging biological systems. 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has a unique fluorescence spectrum that makes it an attractive candidate for use in imaging applications. In addition, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to have anti-inflammatory properties, which could make it useful for the development of new therapeutics.
Propriétés
Numéro CAS |
19715-40-3 |
|---|---|
Nom du produit |
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate |
Formule moléculaire |
C18H18O6 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C18H18O6/c1-5-24-18(21)13-10(2)11-8-6-7-9-12(11)14(16(19)22-3)15(13)17(20)23-4/h6-9H,5H2,1-4H3 |
Clé InChI |
RMWUYGMFYNTLMG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OC)C(=O)OC)C |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OC)C(=O)OC)C |
Synonymes |
4-Methyl-1,2,3-naphthalenetricarboxylic acid 3-ethyl 1,2-dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






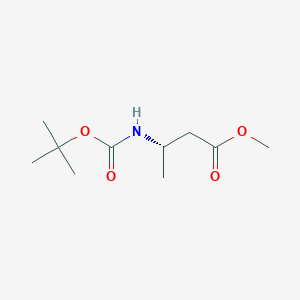
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)


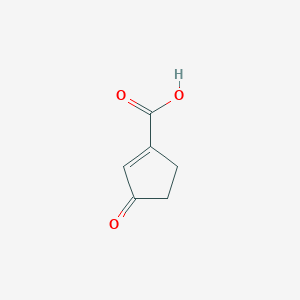
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)
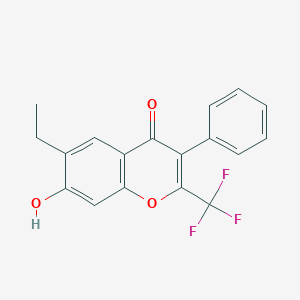
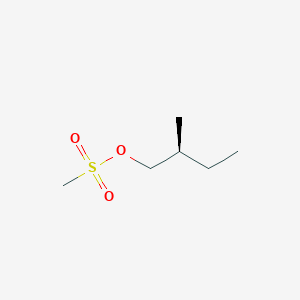
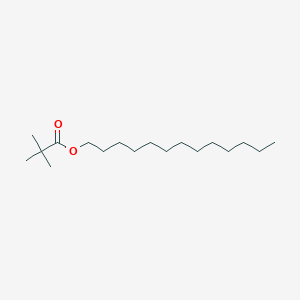
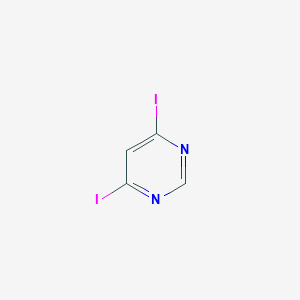
![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)